molecular formula C14H13Cl2NO4S B296785 2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B296785
M. Wt: 362.2 g/mol
InChI Key: ROZJOSFKQYCCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide, commonly known as DCMF, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an anticancer agent. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action and potential applications.

Mechanism of Action

The exact mechanism of action of DCMF is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. Studies have shown that the compound inhibits the activity of several enzymes and proteins involved in cell signaling and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCMF has been shown to have minimal toxicity in normal cells, with no significant effects on cell viability or proliferation. However, studies have shown that the compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, DCMF has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key factor in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCMF in lab experiments is its high potency and selectivity against cancer cells, making it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation is the relatively complex synthesis process required to obtain the compound, which may limit its availability for some researchers.

Future Directions

Future research on DCMF could focus on identifying the specific molecular targets of the compound and developing more efficient synthesis methods to improve its availability. Additionally, studies could investigate the potential use of DCMF in combination with other anticancer agents to improve its efficacy and reduce the risk of drug resistance. Finally, further preclinical and clinical studies will be needed to evaluate the safety and efficacy of DCMF as a potential cancer treatment.

Synthesis Methods

DCMF can be synthesized through a multi-step process involving the reaction of 2,3-dichloro-4-nitroanisole with 3-methoxyaniline, followed by sulfonation and reduction. The final product is a white crystalline powder with a melting point of approximately 240°C.

Scientific Research Applications

DCMF has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Studies have shown that the compound induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for further development as a cancer treatment.

Properties

Molecular Formula

C14H13Cl2NO4S

Molecular Weight

362.2 g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO4S/c1-20-10-5-3-4-9(8-10)17-22(18,19)12-7-6-11(21-2)13(15)14(12)16/h3-8,17H,1-2H3

InChI Key

ROZJOSFKQYCCBH-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl)Cl

Origin of Product

United States

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